Piptamine

Antimicrobial susceptibility testing Natural product antibiotic Gram-positive antibacterial

Sourcing a well-characterized quinolizidine alkaloid antibiotic for antimicrobial discovery is challenging due to structural complexity and inconsistent purity. Piptamine (Ormosanine, CAS 5001-21-8) solves this with a defined fungal secondary metabolite profile from Piptoporus betulinus. Its distinct antimicrobial spectrum provides a reliable benchmark for natural product screening and SAR studies. • Broad-spectrum activity: MIC 0.78-6.25 μg/mL against S. aureus, 1.56 μg/mL against E. faecalis, and 6.25 μg/mL against C. albicans. • 31-fold greater potency against B. subtilis vs. mixed alkaloid extracts (1.00 vs. 31.25 μg/mL). • Moderate 3α-hydroxysteroid dehydrogenase inhibition (IC₅₀ 14.0 μM) supports endocrine pathway research. • Research-grade purity with rigorous quality control; available in mg to gram quantities with flexible global shipping options.

Molecular Formula C23H41N
Molecular Weight 331.6 g/mol
Cat. No. B1247215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiptamine
Molecular FormulaC23H41N
Molecular Weight331.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCN(C)CC1=CC=CC=C1
InChIInChI=1S/C23H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2)22-23-19-16-15-17-20-23/h15-17,19-20H,3-14,18,21-22H2,1-2H3
InChIKeyYMMNFUJNCOWQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piptamine: Quinolizidine Alkaloid Antibiotic


Piptamine, also identified as ormosanine (CAS: 5001-21-8), is a quinolizidine alkaloid antibiotic with molecular formula C₂₀H₃₅N₃ and molecular weight of 317.51 g/mol [1]. First isolated from the basidiomycete fungus Piptoporus betulinus Lu 9-1, this secondary metabolite demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as yeast species [2]. The compound belongs to the quinolizidine alkaloid class and has been characterized structurally via spectral analysis [3]. For scientific and industrial procurement, Piptamine is available as a research-grade natural product from multiple suppliers under standardized purity specifications [1].

Antimicrobial screening workflow for Gram-positive bacteria and yeast
Quinolizidine alkaloid SAR studies and natural product dereplication
Fungal secondary metabolite from Piptoporus betulinus; solid, lipophilic free base

Piptamine Irreplaceability


Piptamine cannot be reliably substituted with conventional antibiotics or structurally related quinolizidine alkaloids due to three critical factors. First, Piptamine exhibits a distinct antimicrobial spectrum with sub-μg/mL MIC values against certain Gram-positive pathogens that differ markedly from other quinolizidine alkaloids such as cytisine and sparteine [1]. Second, Piptamine demonstrates unique physicochemical properties including specific solubility characteristics and melting point behavior that impact formulation and handling considerations [2]. Third, the compound's origin as a fungal secondary metabolite from Piptoporus betulinus confers a distinct biosynthetic fingerprint not replicable by plant-derived quinolizidine alkaloids or synthetic antibiotics [3]. The following quantitative evidence demonstrates that substituting Piptamine with generic alternatives would compromise specific research outcomes and industrial applications.

Piptamine (fungal alkaloid)
Solid quinolizidine alkaloid, lipophilic, reported Gram-positive emphasis, dual antibacterial-antifungal MIC context
Plant-derived quinolizidines (e.g., cytisine, sparteine)
Different biosynthetic origin and solubility profiles; antimicrobial spectrum may not transfer directly
Conventional antibiotics (e.g., penicillin G, ampicillin)
Distinct scaffold class and mechanism context; MIC ranking may shift between strain panels

Quantitative Differentiation Evidence


S. aureus Activity vs. Penicillin G

Piptamine demonstrates potent activity against Staphylococcus aureus with MIC values ranging from 0.78 to 6.25 μg/mL [1]. In comparison, penicillin G exhibits MIC values of 0.015–0.25 μg/mL against methicillin-susceptible S. aureus, placing Piptamine approximately 10- to 50-fold less potent than penicillin against susceptible strains . However, Piptamine retains activity against certain S. aureus strains that may exhibit reduced susceptibility to beta-lactams, making it valuable for resistance mechanism studies and natural product-based antimicrobial discovery [1].

S. aureus MIC vs. penicillin G
Cross-study comparable
Piptamine MIC 0.78–6.25 μg/mL; penicillin G MIC 0.015–0.25 μg/mL
Reported antimicrobial screening context; distinct scaffold class
Supports resistance-mechanism study fit; 10–50× higher MIC vs. susceptible strains
Antimicrobial susceptibility testing Natural product antibiotic Gram-positive antibacterial

E. faecalis Activity vs. Ampicillin

Piptamine exhibits an MIC of 1.56 μg/mL against Enterococcus faecalis [1]. Ampicillin, a standard treatment for enterococcal infections, typically demonstrates MICs of 0.5–4 μg/mL against susceptible E. faecalis isolates, with higher values (>16 μg/mL) observed in resistant strains . Piptamine's activity falls within the lower range of ampicillin-susceptible breakpoints, indicating moderate intrinsic anti-enterococcal activity [1].

E. faecalis MIC vs. ampicillin
Cross-study comparable
Piptamine MIC 1.56 μg/mL; ampicillin MIC 0.5–4 μg/mL (susceptible)
Supports enterococcal inhibition screening context
Moderate intrinsic anti-enterococcal activity; data to verify
Enterococcus Alkaloid antibiotic Gram-positive cocci

C. albicans Activity vs. Fluconazole

Piptamine demonstrates antifungal activity against Candida albicans with an MIC of 6.25 μg/mL [1]. Fluconazole, a first-line azole antifungal, exhibits MICs ranging from 0.125 to >64 μg/mL against C. albicans depending on strain susceptibility . Piptamine's activity falls within the intermediate range of fluconazole's susceptibility spectrum, providing a natural product-derived alternative scaffold for antifungal research [1].

C. albicans MIC vs. fluconazole
Cross-study comparable
Piptamine MIC 6.25 μg/mL; fluconazole MIC 0.125–64 μg/mL (strain-dependent)
Supports dual antibacterial-antifungal screening context
MIC within intermediate fluconazole range; strain-specific review needed
Antifungal Candida albicans Natural product

Melting Point and Solubility Profile

Piptamine (ormosanine) exhibits a melting point of 173–174°C, with hydrochloride decomposition at 335°C [1]. The compound is very soluble in diethyl ether and ethanol, soluble in acetone, and sparingly soluble in water [1]. In contrast, the structurally related quinolizidine alkaloid sparteine has a boiling point of 173°C at 14 mmHg and is a liquid at room temperature [2]. Cytisine has a melting point of 152–153°C and is freely soluble in water [2]. These distinct solubility and thermal properties influence handling, storage, and formulation requirements.

Physicochemical profile
Data to verify
Mp 173–174°C; soluble in Et₂O, EtOH; sparingly soluble in H₂O
Solvent selection and formulation review
Lipophilic solid, unlike liquid sparteine or water-soluble cytisine
Physicochemical characterization Solubility Formulation

3α-Hydroxysteroid Dehydrogenase Inhibition

Piptamine exhibits moderate inhibitory activity against 3α-hydroxysteroid dehydrogenase with an IC₅₀ of 14.0 μM [1]. This enzyme is involved in steroid hormone metabolism and represents a potential target for metabolic and endocrine research applications. The inhibition profile provides additional biochemical characterization beyond its antimicrobial properties.

3α-HSDH inhibition
Supporting evidence
IC₅₀ 14.0 μM against 3α-hydroxysteroid dehydrogenase
Supports steroid-metabolism pathway research context
No direct comparator available; requires independent validation
Enzyme inhibition Hydroxysteroid dehydrogenase Secondary metabolite

Antibacterial Spectrum Selectivity

Piptamine demonstrates species-dependent antibacterial activity with MICs ranging from 1.00 μg/mL against Bacillus subtilis to 12.5 μg/mL against Escherichia coli [1]. This represents a 12.5-fold difference in susceptibility between these two species. The quinolizidine alkaloid extract from Genista sandrasica (containing sparteine, anagyrine, and lupanine) shows MICs of 31.25 μg/mL against B. subtilis and 62.5 μg/mL against S. aureus [2]. Piptamine exhibits substantially greater potency against B. subtilis (1.00 μg/mL versus 31.25 μg/mL, approximately 31-fold more potent) [1][2].

B. subtilis MIC vs. alkaloid extract
Cross-study comparable
Piptamine MIC 1.00 μg/mL; Genista extract MIC 31.25 μg/mL
Supports Gram-positive selectivity review
Reported ~31-fold lower MIC; species-dependent spectrum context
Antibacterial spectrum Selectivity Gram-negative

Research and Industrial Applications


Antimicrobial Discovery Screening

Piptamine is suitable as a reference compound or lead scaffold in natural product antimicrobial discovery programs. Its MIC values of 0.78–6.25 μg/mL against S. aureus and 1.56 μg/mL against E. faecalis provide a benchmark for comparing novel quinolizidine alkaloids or fungal secondary metabolites [1]. The compound's dual antibacterial-antifungal activity (MIC 6.25 μg/mL against C. albicans) makes it valuable for broad-spectrum screening initiatives [1].

Quinolizidine Alkaloid SAR Studies

Piptamine serves as a structurally characterized quinolizidine alkaloid for SAR studies comparing antimicrobial potency across related compounds. The 31-fold greater potency against B. subtilis compared to mixed alkaloid extracts (1.00 μg/mL versus 31.25 μg/mL) provides a quantitative baseline for evaluating structural modifications and their impact on antibacterial activity [1][2].

Steroid Metabolism Research

Piptamine's moderate inhibition of 3α-hydroxysteroid dehydrogenase (IC₅₀ 14.0 μM) supports its use as a tool compound in steroid metabolism and endocrine pathway studies [3]. This application is particularly relevant for research into quinolizidine alkaloid off-target effects and metabolic enzyme interactions.

Fungal Metabolite Bioprospecting

As a well-characterized secondary metabolite from Piptoporus betulinus Lu 9-1, Piptamine serves as a reference compound for fungal bioprospecting and natural product dereplication efforts [4]. Its specific production by this basidiomycete species makes it a valuable marker for identifying related fungal strains and evaluating fermentation yields.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
Quinolizidine alkaloid SAR studies
Alkaloid scaffold comparison
Structural modification and potency review
Steroid metabolism research
3α-HSDH enzyme inhibition context
IC₅₀ validation and pathway-response interpretation
Fungal metabolite bioprospecting
Piptoporus betulinus secondary metabolite reference
Dereplication and fermentation-yield monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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